molecular formula C17H23NOS2 B12493103 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate

2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate

Cat. No.: B12493103
M. Wt: 321.5 g/mol
InChI Key: HMQVBJHVQOAYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is an organic compound that features a pyrrolidine ring attached to a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine-1-carbodithioic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification through crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can interact with metal ions, forming complexes that may exhibit biological activity. The pyrrolidine ring can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Known for its coordination with transition metals.

    2-Benzylpyridine: Similar structure but with a benzyl group instead of a tert-butyl group.

    2-Benzoylpyridine: Contains a benzoyl group, offering different reactivity.

Uniqueness

2-(4-Tert-butylphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H23NOS2

Molecular Weight

321.5 g/mol

IUPAC Name

[2-(4-tert-butylphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

InChI

InChI=1S/C17H23NOS2/c1-17(2,3)14-8-6-13(7-9-14)15(19)12-21-16(20)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3

InChI Key

HMQVBJHVQOAYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC(=S)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.